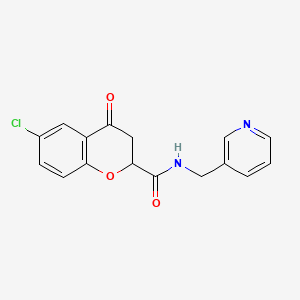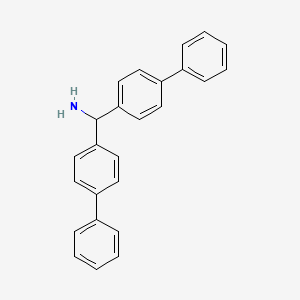![molecular formula C13H14N2O2 B11050776 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11050776.png)
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that features a fused ring system consisting of a pyrrolo and pyrazine ring. This compound is known for its unique structural properties and potential biological activities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves the condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane. This reaction is carried out in toluene with azeotropic removal of water, leading to the formation of the desired bicyclic system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activities suggest potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is likely due to its ability to scavenge free radicals and prevent oxidative damage to biological macromolecules . The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-: This compound has a similar fused ring system but with different substituents.
8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one: This compound shares a similar core structure but differs in the heterocyclic ring composition.
Uniqueness
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
8a-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C13H14N2O2/c16-11-9-14-12(17)13(7-4-8-15(11)13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17) |
Clé InChI |
MMHJGRMAAMXHTN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C(=O)NCC(=O)N2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B11050699.png)
![Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)-](/img/structure/B11050707.png)
![Dimethyl [1-(4-bromophenyl)-3-(4-ethylphenyl)-3-oxo-2-phenylpropyl]propanedioate](/img/structure/B11050712.png)
![4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B11050719.png)
![6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol](/img/structure/B11050724.png)
![N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11050725.png)
![N-{2-[cyclopropyl(hydroxy)methyl]-4,5-dimethoxyphenyl}furan-2-carboxamide](/img/structure/B11050744.png)
![Ethyl 4-methyl-2-{(E)-2-[(4-methylphenyl)sulfonyl]hydrazono}-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B11050754.png)
![2-(Morpholinosulfonyl)-3-piperidinodibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11050757.png)

![N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide](/img/structure/B11050769.png)
![2'-amino-1'-(dimethylamino)-1-(2-fluorobenzyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11050780.png)

